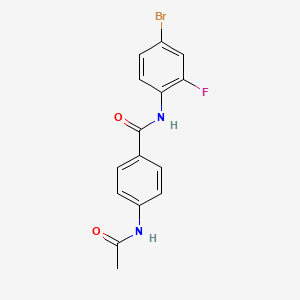
4-(acetylamino)-N-(4-bromo-2-fluorophenyl)benzamide
Overview
Description
4-(acetylamino)-N-(4-bromo-2-fluorophenyl)benzamide, also known as ABF, is a synthetic compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(4-bromo-2-fluorophenyl)benzamide involves its interaction with the target enzymes and receptors. For example, this compound binds to the active site of HDAC6 and inhibits its deacetylase activity. This leads to an increase in the acetylation of various proteins, which in turn affects their function and localization. Similarly, this compound inhibits the phosphodiesterase activity of PDE10A, which leads to an increase in the levels of cyclic nucleotides in the cell. This affects various signaling pathways and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. In addition, this compound has been shown to affect neurotransmission by modulating the activity of 5-HT1A receptors. These effects make this compound a promising candidate for the development of novel therapeutics.
Advantages and Limitations for Lab Experiments
4-(acetylamino)-N-(4-bromo-2-fluorophenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has high stability and solubility in various solvents. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on human health are not well understood. In addition, its efficacy and safety in vivo have not been fully evaluated.
Future Directions
There are several future directions for the study of 4-(acetylamino)-N-(4-bromo-2-fluorophenyl)benzamide. One direction is the development of this compound-based therapeutics for the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. Another direction is the evaluation of the efficacy and safety of this compound in vivo. This will require extensive preclinical and clinical studies. Finally, the study of the structure-activity relationship of this compound and its analogs may lead to the development of more potent and selective compounds.
Scientific Research Applications
4-(acetylamino)-N-(4-bromo-2-fluorophenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes and receptors, including HDAC6, PDE10A, and 5-HT1A. These enzymes and receptors are involved in several physiological processes, such as cell growth, inflammation, and neurotransmission. Therefore, this compound has potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
properties
IUPAC Name |
4-acetamido-N-(4-bromo-2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVYXNXWRDBGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B3614583.png)
![1-{4-[4-(4,5-difluoro-2-nitrobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B3614584.png)
![3-(4-chlorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B3614590.png)
![2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3614594.png)
![N-(tert-butyl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B3614606.png)
![2-(2,4-difluorophenoxy)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B3614611.png)
![3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B3614618.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzamide](/img/structure/B3614623.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3614632.png)
![8-chloro-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3614638.png)
![1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3614645.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B3614647.png)
![dimethyl 2-[(3,3-diphenylpropanoyl)amino]terephthalate](/img/structure/B3614675.png)
![methyl 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3614679.png)